N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional functional groups such as a dichlorobenzyl thioether and a methylbenzenesulfonamide
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially altering their function and leading to its pharmacological effects .
Biochemical Pathways
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
These effects may include the inhibition of cancer cell proliferation, the killing of microbial cells, the reduction of inflammation and oxidative stress, the inhibition of viral replication, and the inhibition of various enzymatic processes .
Preparation Methods
The synthesis of N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the dichlorobenzyl thioether group: This step involves the nucleophilic substitution of a suitable dichlorobenzyl halide with a thiol derivative.
Attachment of the ethyl linker and sulfonamide group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Comparison with Similar Compounds
N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Dichlorobenzyl derivatives: Compounds with dichlorobenzyl groups exhibit similar reactivity in nucleophilic substitution reactions but may differ in their overall biological activity.
Sulfonamide derivatives: These compounds are known for their antimicrobial properties and can be compared based on their sulfonamide group and additional substituents.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[6-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2S2/c1-14-2-6-17(7-3-14)32(29,30)24-11-10-20-26-25-19-8-9-21(27-28(19)20)31-13-15-4-5-16(22)12-18(15)23/h2-9,12,24H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKWRKUDKUFSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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